molecular formula C9H16N2O2 B14795316 8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one

8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one

Cat. No.: B14795316
M. Wt: 184.24 g/mol
InChI Key: PKDJQICORYSMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one is a heterocyclic compound with a unique structure that combines elements of pyran and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one typically involves the condensation of 4H-chromene-3-carbaldehydes with hetero- and carbocyclic 1,3-dicarbonyl compounds in the presence of acetic acid . Ammonium acetate is often used as a green catalyst for this reaction, which proceeds through a Knoevenagel condensation followed by a 6π-electrocyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the reaction conditions mentioned above for large-scale synthesis. This could include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyran or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrano[3,2-b]pyridines.

Scientific Research Applications

8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound can serve as a scaffold for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to modulate biological pathways. The exact pathways and targets involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-2H-pyrrolo[3,4-b]pyridin-2-one: This compound shares a similar pyridine ring structure but lacks the pyran ring.

    8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one: This compound is structurally similar but may have different substituents or functional groups.

Uniqueness

This compound is unique due to its fused pyran and pyridine rings, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

8-(aminomethyl)-3,4,4a,5,6,7,8,8a-octahydropyrano[3,2-b]pyridin-2-one

InChI

InChI=1S/C9H16N2O2/c10-5-6-3-4-11-7-1-2-8(12)13-9(6)7/h6-7,9,11H,1-5,10H2

InChI Key

PKDJQICORYSMGG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC2C1NCCC2CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.